molecular formula C6H12BrCl2O3P B14528120 Bis(2-chloroethyl) (2-bromoethyl)phosphonate CAS No. 62516-54-5

Bis(2-chloroethyl) (2-bromoethyl)phosphonate

Cat. No.: B14528120
CAS No.: 62516-54-5
M. Wt: 313.94 g/mol
InChI Key: DDLUJYDBSYZZGO-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) (2-bromoethyl)phosphonate is a chemical compound with the molecular formula C6H12BrCl2O3P. It is an organophosphorus compound that contains both chlorine and bromine atoms. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl) (2-bromoethyl)phosphonate typically involves the reaction of 2-chloroethanol and 2-bromoethanol with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

PCl3+2C2H4ClOH+C2H4BrOHC6H12BrCl2O3P+3HCl\text{PCl}_3 + 2 \text{C}_2\text{H}_4\text{ClOH} + \text{C}_2\text{H}_4\text{BrOH} \rightarrow \text{C}_6\text{H}_{12}\text{BrCl}_2\text{O}_3\text{P} + 3 \text{HCl} PCl3​+2C2​H4​ClOH+C2​H4​BrOH→C6​H12​BrCl2​O3​P+3HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl) (2-bromoethyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of substituted phosphonates.

    Oxidation: Formation of phosphonic acids or phosphonates.

    Reduction: Formation of reduced phosphonate derivatives.

    Hydrolysis: Formation of phosphonic acid and corresponding alcohols.

Scientific Research Applications

Bis(2-chloroethyl) (2-bromoethyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl) (2-bromoethyl)phosphonate involves its interaction with molecular targets through its reactive chlorine and bromine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl substituents.

    2-Bromoethyl ether: An organobromine compound that is also an ether.

    Mono- and bis-haloethylphosphonates: Compounds related to Bis(2-chloroethyl) (2-bromoethyl)phosphonate with different halogen atoms.

Uniqueness

This compound is unique due to the presence of both chlorine and bromine atoms, which confer distinct reactivity and properties compared to similar compounds. This dual halogenation allows for a wider range of chemical reactions and applications.

Properties

IUPAC Name

1-[2-bromoethyl(2-chloroethoxy)phosphoryl]oxy-2-chloroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrCl2O3P/c7-1-6-13(10,11-4-2-8)12-5-3-9/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLUJYDBSYZZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(CCBr)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrCl2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80807872
Record name Bis(2-chloroethyl) (2-bromoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80807872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62516-54-5
Record name Bis(2-chloroethyl) (2-bromoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80807872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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